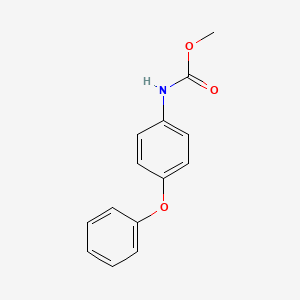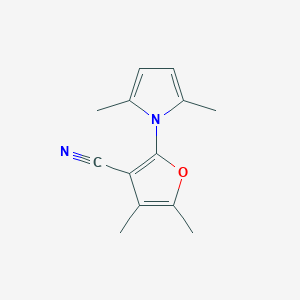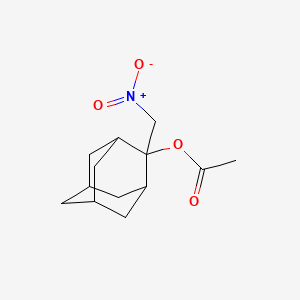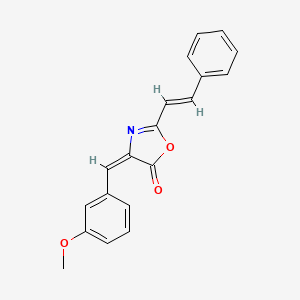![molecular formula C18H19ClN2O2 B5854029 N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, commonly known as CCMP, is a chemical compound with the molecular formula C17H18ClNO2. CCMP is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to the same receptors as delta-9-tetrahydrocannabinol (THC), the psychoactive component of marijuana. CCMP has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
CCMP works by inhibiting N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, which is responsible for breaking down endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, CCMP increases the levels of these endocannabinoids in the body, which can have a variety of effects on the central nervous system and other physiological processes.
Biochemical and Physiological Effects
CCMP has been shown to have a variety of biochemical and physiological effects in animal models. In one study, CCMP was shown to have analgesic effects in a mouse model of inflammatory pain. CCMP has also been shown to have anxiolytic effects in a rat model of anxiety. Additionally, CCMP has been shown to have anti-inflammatory effects in a mouse model of acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CCMP is that it is a potent and selective inhibitor of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, which makes it a useful tool for studying the effects of endocannabinoids in the body. However, one limitation of CCMP is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on CCMP and other N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors. One area of interest is the potential therapeutic applications of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors for conditions like chronic pain, anxiety, and inflammation. Additionally, there is interest in developing more potent and selective N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors that could be used as drugs. Finally, there is interest in understanding the long-term effects of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibition on the body, including the potential for tolerance and withdrawal.
Méthodes De Synthèse
CCMP can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 3-aminophenol to form 4-chloro-N-(3-hydroxyphenyl)benzamide. This intermediate is then reacted with 2-methylpropanoyl chloride to form CCMP.
Applications De Recherche Scientifique
CCMP has been studied extensively for its potential therapeutic applications. N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors like CCMP have been shown to increase levels of endocannabinoids in the body, which can have a variety of effects on the central nervous system and other physiological processes. CCMP has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models.
Propriétés
IUPAC Name |
N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(2)18(23)21-16-5-3-4-15(11-16)20-17(22)10-13-6-8-14(19)9-7-13/h3-9,11-12H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZORYWPDREBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)



![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)